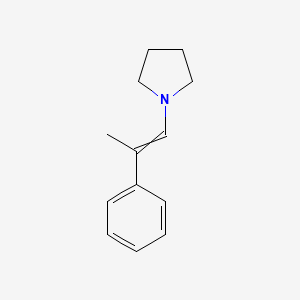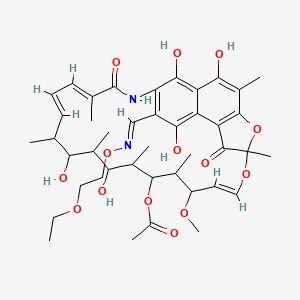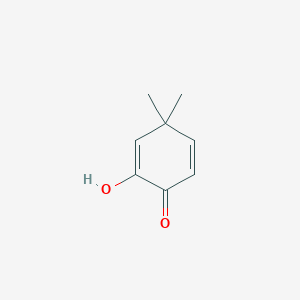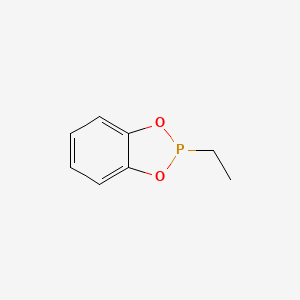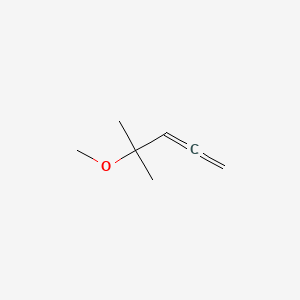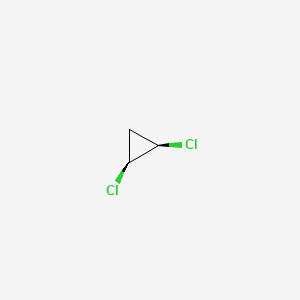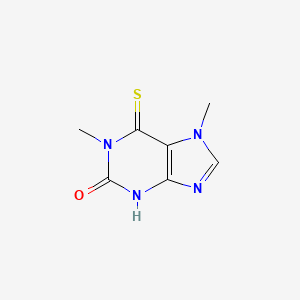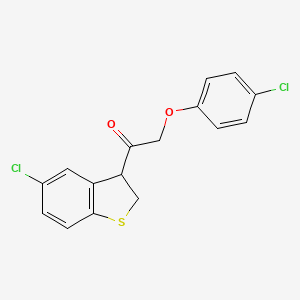
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor.
Ether Formation: The phenoxy group can be introduced through an etherification reaction using 4-chlorophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where benzothiophenes have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-methylphenoxy)ethanone
- 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-fluorophenoxy)ethanone
Uniqueness
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is unique due to the specific positioning of chlorine atoms and the combination of benzothiophene and phenoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
35887-55-9 |
|---|---|
Formule moléculaire |
C16H12Cl2O2S |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
1-(5-chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C16H12Cl2O2S/c17-10-1-4-12(5-2-10)20-8-15(19)14-9-21-16-6-3-11(18)7-13(14)16/h1-7,14H,8-9H2 |
Clé InChI |
MGNUXJOBUOCQBL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(S1)C=CC(=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



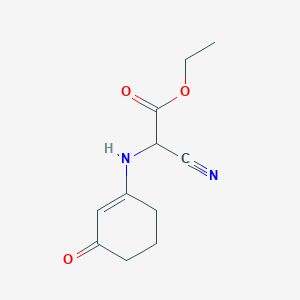

![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)

